

An In-depth Technical Guide to 2-(Benzylxy)-1-bromo-4-fluorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Benzylxy)-1-bromo-4-fluorobenzene

Cat. No.: B123158

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylxy)-1-bromo-4-fluorobenzene is a halogenated aromatic ether that serves as a crucial intermediate in the field of organic synthesis. Its molecular architecture, featuring a benzene ring substituted with benzylxy, bromo, and fluoro groups, offers a versatile platform for constructing more complex molecules. The strategic placement of these functional groups, particularly the reactive carbon-bromine bond and the modulating effects of the fluorine and benzylxy substituents, makes it a valuable building block in medicinal chemistry and materials science.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and synthetic methodologies.

Chemical and Physical Properties

The physicochemical properties of **2-(Benzylxy)-1-bromo-4-fluorobenzene** are influenced by the interplay of its constituent functional groups. The benzylxy group is sterically bulky and electron-donating, while the halogens are electron-withdrawing.^[1] This combination dictates the compound's reactivity and physical characteristics.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	2-(Benzylxy)-1-bromo-4-fluorobenzene	N/A
CAS Number	202857-88-3	[3] [4]
Molecular Formula	C ₁₃ H ₁₀ BrFO	[3]
Molecular Weight	281.12 g/mol	[3]
Appearance	White to off-white solid	[5]
Melting Point	33-37 °C (isomer data)	[5]
Boiling Point	~329 °C (Predicted)	[5]
Density	~1.445 g/cm ³ (Predicted)	[5]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of **2-(Benzylxy)-1-bromo-4-fluorobenzene**.[\[6\]](#)

Table 2: Predicted Spectroscopic Data

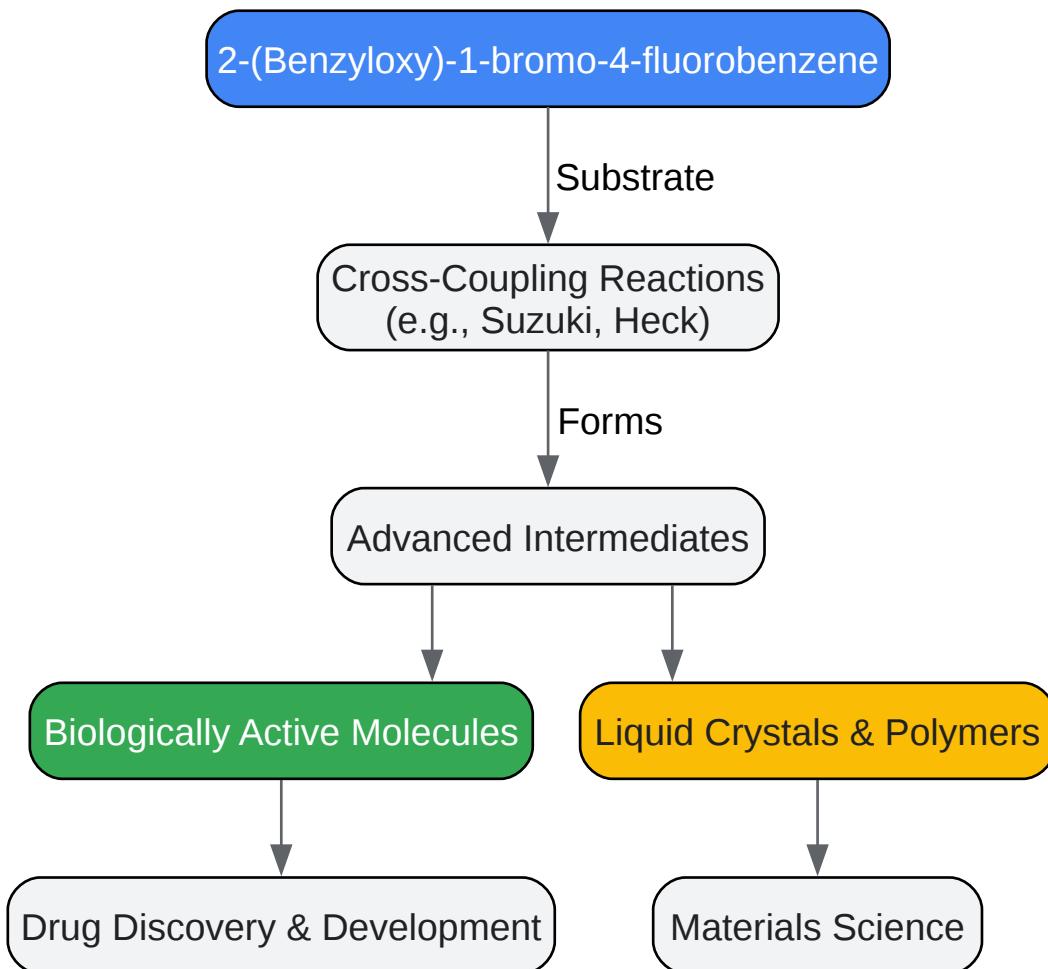
Technique	Expected Chemical Shifts (δ in ppm)	Key Features	Source(s)
^1H NMR	~5.0-5.2 (s, 2H, -CH ₂ -)	The methylene protons of the benzyloxy group typically appear as a singlet.	[6]
^1H NMR	~6.8-7.5 (m, Aromatic Protons)	The aromatic region will display complex multiplets due to proton-proton and proton-fluorine couplings.	[6]
^{13}C NMR	N/A (Predicted)	Specific shifts for the methylene carbon and various aromatic carbons are expected.	[6]

Chemical Reactivity and Applications

The reactivity of **2-(BenzylOxy)-1-bromo-4-fluorobenzene** is primarily centered around the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions. The fluorine atom and the benzyloxy group modulate the electronic properties of the aromatic ring, influencing its reactivity.[2]

- **Cross-Coupling Reactions:** The C-Br bond is a key site for palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
- **Intermediate in Drug Discovery:** This compound is a valuable intermediate for synthesizing more complex, biologically active molecules.[2] The presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[2] The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step.[7]

- Materials Science: Fluorinated biaryl structures derived from this compound can be utilized as precursors for liquid crystals and other advanced materials.[2]



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Role as a versatile building block in synthesis.

Experimental Protocols: Synthesis

While a specific, detailed protocol is not widely published, a plausible synthetic route can be constructed based on established organic chemistry principles. The synthesis generally involves a two-step process: benzylation of a fluorophenol followed by regioselective bromination.

Step 1: Synthesis of 1-(Benzylxy)-4-fluorobenzene

This step involves the Williamson ether synthesis to protect the hydroxyl group of 4-fluorophenol.

- Reagents and Materials:

- 4-fluorophenol
- Benzyl bromide
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone or Dimethylformamide (DMF)
- Stir bar, round-bottom flask, condenser, heating mantle

- Methodology:

- To a solution of 4-fluorophenol in acetone, add a molar excess of anhydrous potassium carbonate.
- Stir the suspension vigorously.
- Add benzyl bromide dropwise to the mixture at room temperature.
- Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). A typical reaction time might be 5 hours at 20°C.^[7]
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield 1-(benzyloxy)-4-fluorobenzene.

Step 2: Synthesis of 2-(Benzylxy)-1-bromo-4-fluorobenzene

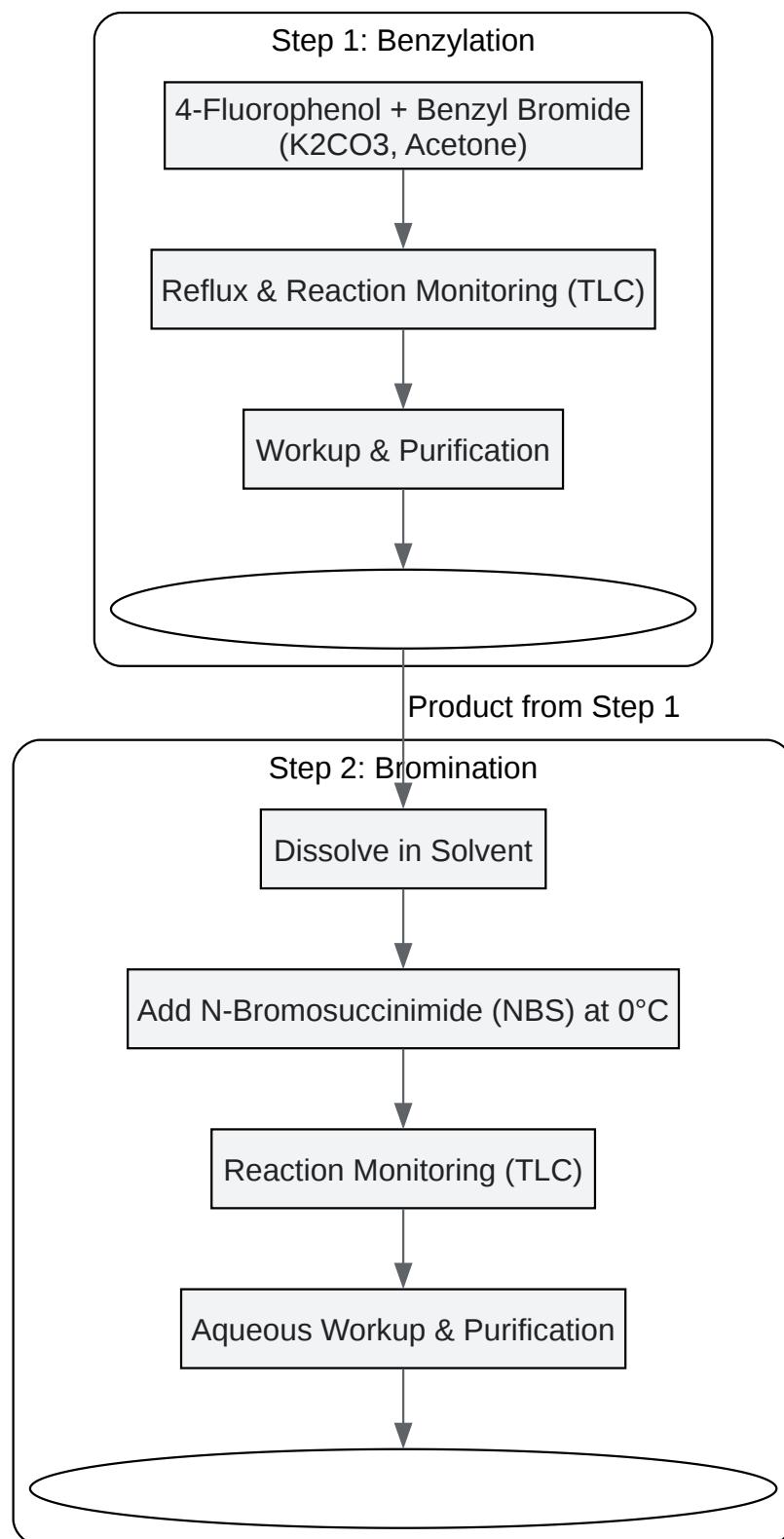
This step is an electrophilic aromatic substitution (bromination). The benzyloxy group is an ortho-, para-directing group, facilitating the introduction of bromine at the desired position.[7]

- Reagents and Materials:

- 1-(BenzylOxy)-4-fluorobenzene
- N-Bromosuccinimide (NBS) or Bromine (Br₂)
- A suitable solvent (e.g., Dichloromethane (DCM) or Acetic Acid)
- Stir bar, round-bottom flask, protected from light

- Methodology:

- Dissolve the 1-(benzyloxy)-4-fluorobenzene from Step 1 in a suitable solvent in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add N-Bromosuccinimide (or a solution of bromine in the chosen solvent) to the cooled solution while stirring.
- Allow the reaction to stir at a low temperature, monitoring for completion by TLC. Key challenges include achieving high regioselectivity and avoiding the formation of isomeric byproducts.[7]
- Upon completion, quench the reaction with a solution of sodium thiosulfate if bromine was used.
- Perform an aqueous workup, extracting the product into an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final product, **2-(BenzylOxy)-1-bromo-4-fluorobenzene**, using column chromatography.[7]

[Click to download full resolution via product page](#)*Plausible synthetic workflow for the target compound.*

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-(Benzylxy)-1-bromo-4-fluorobenzene** is not readily available, general precautions for halogenated aromatic compounds should be followed. Related compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[\[8\]](#)[\[9\]](#)

- **Handling:** Use in a well-ventilated area, preferably a chemical fume hood.[\[8\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[8\]](#) Avoid breathing dust, fumes, or vapors.[\[8\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[10\]](#)
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(BenzylOxy)-1-bromo-4-fluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123158#2-benzylOxy-1-bromo-4-fluorobenzene-chemical-properties>

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